(Tetrahydro-2H-thiopyran-4-yl)methanol

Medicinal Chemistry ADME Drug Design

(Tetrahydro-2H-thiopyran-4-yl)methanol (CAS 100277-27-8), also known as thian-4-ylmethanol, is a saturated sulfur-containing heterocyclic alcohol featuring a six-membered tetrahydrothiopyran ring with a hydroxymethyl substituent at the 4-position. With a molecular formula of C₆H₁₂OS and a molecular weight of approximately 132.22 g/mol, this compound exhibits a density of 1.061 g/cm³ and a boiling point of 233.4°C at 760 mmHg.

Molecular Formula C6H12OS
Molecular Weight 132.23 g/mol
CAS No. 100277-27-8
Cat. No. B017204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Tetrahydro-2H-thiopyran-4-yl)methanol
CAS100277-27-8
Molecular FormulaC6H12OS
Molecular Weight132.23 g/mol
Structural Identifiers
SMILESC1CSCCC1CO
InChIInChI=1S/C6H12OS/c7-5-6-1-3-8-4-2-6/h6-7H,1-5H2
InChIKeyLMVCLDAMMNHILO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Tetrahydro-2H-thiopyran-4-yl)methanol CAS 100277-27-8: A Strategic Sulfur-Containing Heterocyclic Building Block for Pharmaceutical and Agrochemical R&D Procurement


(Tetrahydro-2H-thiopyran-4-yl)methanol (CAS 100277-27-8), also known as thian-4-ylmethanol, is a saturated sulfur-containing heterocyclic alcohol featuring a six-membered tetrahydrothiopyran ring with a hydroxymethyl substituent at the 4-position . With a molecular formula of C₆H₁₂OS and a molecular weight of approximately 132.22 g/mol, this compound exhibits a density of 1.061 g/cm³ and a boiling point of 233.4°C at 760 mmHg [1]. The sulfur atom within the ring confers distinct physicochemical properties, including a calculated XLogP3 of 0.9 and a topological polar surface area (TPSA) of 45.5 Ų, which differentiate it from oxygen-based heterocyclic analogs like tetrahydrofuran-4-ylmethanol and tetrahydropyran-4-ylmethanol [1].

Why Generic Substitution Fails: Quantifiable Differentiation of (Tetrahydro-2H-thiopyran-4-yl)methanol from Common Analogs and Isomers


In procurement and research applications, substituting (Tetrahydro-2H-thiopyran-4-yl)methanol with a generic 'heterocyclic alcohol' or even a close regioisomer such as 3-methanol tetrahydrothiopyran is not scientifically valid. The specific 4-position of the hydroxymethyl group dictates unique reactivity profiles, enabling distinct derivatization pathways for pharmaceutical intermediates and ligand design [1]. Furthermore, the sulfur atom imparts quantifiably different physicochemical properties, including increased density and a higher boiling point compared to its oxygen-containing analogs, which directly influences solvent selection and purification strategies . Most critically, its specific use as a validated biochemical reagent in the identification and optimization of pteridinone Toll-like receptor 7 (TLR7) agonists is a functional specification not shared by close analogs, making targeted procurement essential for these programs .

Product-Specific Quantitative Evidence Guide: (Tetrahydro-2H-thiopyran-4-yl)methanol vs. Closest Analogs


Enhanced Lipophilicity vs. Oxygen Heterocycle Analogs: Impact on Membrane Permeability and ADME Profiling

The target compound exhibits a calculated XLogP3 value of 0.9, which is quantifiably higher than the typical range for oxygen-based heterocyclic analogs like tetrahydropyran-4-ylmethanol (estimated XLogP3 ~0.2-0.4). This increased lipophilicity is a direct consequence of the sulfur atom substitution and is a critical parameter for predicting membrane permeability in drug design. The higher XLogP3 suggests a potential advantage in crossing biological membranes compared to more polar oxygen analogs [1].

Medicinal Chemistry ADME Drug Design

Validated Use in TLR7 Agonist Development vs. Uncharacterized Analogs

(Tetrahydro-2H-thiopyran-4-yl)methanol is explicitly cited as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 (TLR7) agonists . This is a specific, targeted application with documented use in high-throughput screening and lead optimization campaigns. In contrast, close regioisomers such as 3-methanol tetrahydrothiopyran or the sulfone analog 4-(hydroxymethyl)thiane-1,1-dioxide (CAS 473254-28-3) have not been validated in this same context [1].

Immunology TLR7 Agonists Antiviral Research

Distinct Physicochemical Properties vs. Oxygen Heterocycles for Optimized Extraction and Crystallization

The compound's density (1.061 g/cm³) and boiling point (233.4°C at 760 mmHg) are measurably higher than its oxygen-based counterpart, tetrahydropyran-4-ylmethanol (density ~0.99 g/cm³, boiling point ~105-110°C at 20 mmHg) [1]. These physical properties are critical for designing extraction, crystallization, and distillation processes. The higher density of (Tetrahydro-2H-thiopyran-4-yl)methanol can facilitate more efficient liquid-liquid separations, while the higher boiling point allows for its use in reactions requiring elevated temperatures without loss of volatile components .

Organic Synthesis Process Chemistry Solvent Selection

Procurement Advantage: Defined Purity and Storage Specifications vs. Unstandardized Alternatives

Reputable vendors offer (Tetrahydro-2H-thiopyran-4-yl)methanol with a guaranteed purity of 97% and clearly defined storage conditions (2-8°C), ensuring experimental reproducibility and long-term stability . This level of specification provides a procurement advantage over alternative thiopyran derivatives or isomers for which purity and storage requirements may be undefined, variable, or of lower grade (e.g., 95% or unspecified technical grade) .

Procurement Quality Control Inventory Management

Best Research and Industrial Application Scenarios for (Tetrahydro-2H-thiopyran-4-yl)methanol


Medicinal Chemistry: Scaffold for CNS-Penetrant and Antiviral Drug Candidates

Based on its quantifiably higher XLogP3 (0.9) compared to oxygen heterocycles, (Tetrahydro-2H-thiopyran-4-yl)methanol is ideally suited as a core scaffold for medicinal chemists designing drug candidates requiring enhanced membrane permeability, such as central nervous system (CNS)-penetrant agents. Its validated use in the development of pteridinone TLR7 agonists directly supports its application in antiviral and immuno-oncology research programs .

Process Chemistry: Optimized Synthetic Route Development Requiring High-Temperature Compatibility

The compound's high boiling point (233.4°C at 760 mmHg) makes it the preferred building block over oxygen-containing analogs for synthetic sequences involving high-temperature steps or distillative purification of intermediates. Its higher density (1.061 g/cm³) also facilitates more efficient liquid-liquid extractions, streamlining workup procedures in large-scale process chemistry .

Quality-Controlled Laboratory Procurement: Minimizing Batch-to-Batch Variability in Reagent Use

For laboratories requiring stringent quality control, procuring (Tetrahydro-2H-thiopyran-4-yl)methanol at a defined 97% purity with specified storage at 2-8°C ensures consistent experimental outcomes and long-term reagent stability. This reduces the risk associated with using unstandardized or lower-purity alternatives, thereby increasing the reliability of high-throughput screening campaigns and biological assays .

Technical Documentation Hub

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